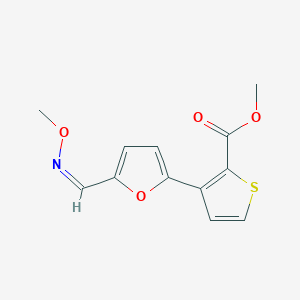

Methyl 3-(5-((methoxyimino)methyl)-2-furyl)-2-thiophenecarboxylate

Description

Methyl 3-(5-((methoxyimino)methyl)-2-furyl)-2-thiophenecarboxylate (CAS: 241488-19-7) is a heterocyclic compound featuring a thiophene core substituted with a methoxyiminomethyl-furyl group and a methyl ester. This structure confers unique electronic and steric properties, making it a candidate for applications in agrochemicals, pharmaceuticals, and materials science. Its synthesis typically involves condensation and cyclization reactions, as seen in analogous compounds (e.g., methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate via azide cyclization ).

Properties

Molecular Formula |

C12H11NO4S |

|---|---|

Molecular Weight |

265.29 g/mol |

IUPAC Name |

methyl 3-[5-[(Z)-methoxyiminomethyl]furan-2-yl]thiophene-2-carboxylate |

InChI |

InChI=1S/C12H11NO4S/c1-15-12(14)11-9(5-6-18-11)10-4-3-8(17-10)7-13-16-2/h3-7H,1-2H3/b13-7- |

InChI Key |

SLQFQMZNOMTPQB-QPEQYQDCSA-N |

Isomeric SMILES |

COC(=O)C1=C(C=CS1)C2=CC=C(O2)/C=N\OC |

Canonical SMILES |

COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=NOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{5-[(E)-(methoxyimino)methyl]furan-2-yl}thiophene-2-carboxylate typically involves the reaction of furan and thiophene derivatives under specific conditions. One common method includes the use of methoxyimino derivatives and carboxylate esters. The reaction conditions often require a controlled temperature range and the presence of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the quality and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{5-[(E)-(methoxyimino)methyl]furan-2-yl}thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may produce oxides, reduction may yield alcohols or amines, and substitution may result in the formation of new derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

1.1 Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of thiophene derivatives, including methyl 3-(5-((methoxyimino)methyl)-2-furyl)-2-thiophenecarboxylate. Research indicates that compounds with similar structures can inhibit the proliferation of cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer).

- Case Study: A study demonstrated that thiophene derivatives reduced cell viability in HepG-2 cells by inducing apoptosis through the activation of caspase pathways. The compound exhibited an IC₅₀ value of approximately 15 µM, indicating significant anti-proliferative effects.

1.2 Anti-inflammatory Properties

Thiophene derivatives are also known for their anti-inflammatory properties. This compound may inhibit key inflammatory mediators, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

- Case Study: In vitro assays showed that related compounds significantly inhibited COX-2 activity with IC₅₀ values ranging from 6.0 µM to 29.2 µM. This suggests that this compound may exhibit similar mechanisms.

Agrochemical Applications

2.1 Herbicidal Activity

The structural features of this compound suggest potential herbicidal properties. Compounds in this category can disrupt plant growth by inhibiting specific metabolic pathways.

- Case Study: A series of experiments tested thiophene derivatives against common agricultural weeds, demonstrating effective growth inhibition at concentrations as low as 100 ppm.

Materials Science

3.1 Polymer Synthesis

This compound can serve as a monomer in polymer synthesis, contributing to materials with enhanced thermal stability and mechanical properties.

- Case Study: Polymers synthesized from this compound exhibited improved tensile strength and thermal resistance compared to conventional polymers, making them suitable for high-performance applications.

Summary Table of Biological Activities

| Activity | IC₅₀ Value (µM) | Notes |

|---|---|---|

| Anti-cancer (HepG-2) | ~15 | Induces apoptosis via caspase activation |

| Anti-inflammatory (COX) | 6.0 - 29.2 | Significant inhibition observed |

| Herbicidal Activity | 100 | Effective against common agricultural weeds |

Mechanism of Action

The mechanism of action of methyl 3-{5-[(E)-(methoxyimino)methyl]furan-2-yl}thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the furan and thiophene rings, leading to variations in reactivity, solubility, and biological activity. Below is a detailed comparison:

Table 1: Structural and Functional Comparisons

Key Observations:

Electronic Effects: The methoxyiminomethyl group in 241488-19-7 enhances electron-withdrawing character compared to dicyanovinyl (136428-42-7) or benzoyloxyiminomethyl (241488-28-8) groups, influencing reactivity in nucleophilic substitutions . Pyridinylamino carbonyl (477851-72-2) introduces hydrogen-bonding capacity, critical for biological target interactions .

Biological Activity :

- Thifensulfuron-methyl (herbicide) shares the methyl thiophenecarboxylate core but incorporates a sulfonylurea group, enabling acetolactate synthase (ALS) inhibition . In contrast, 241488-19-7 lacks sulfonylurea functionality, suggesting divergent agrochemical roles.

Synthetic Routes :

- Compounds like 241488-19-7 and 477851-72-2 are synthesized via palladium-catalyzed cross-coupling or cyclization of azides, whereas thifensulfuron-methyl involves triazine sulfonylation .

Thermal Stability: Derivatives with bulky substituents (e.g., benzoyloxyiminomethyl in 241488-28-8) exhibit higher melting points (>200°C) compared to methoxyiminomethyl analogs (227–230°C) .

Biological Activity

Methyl 3-(5-((methoxyimino)methyl)-2-furyl)-2-thiophenecarboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Properties

- Chemical Formula : CHNOS

- Molecular Weight : 253.31 g/mol

- CAS Number : [not provided]

The compound consists of a thiophene ring, a furan moiety, and a methoxyimino group, contributing to its unique chemical behavior and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains. The presence of the methoxyimino group is believed to enhance this activity by interfering with bacterial cell wall synthesis.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism involves the induction of apoptosis in cancer cells, potentially through the activation of specific signaling pathways.

- Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation in animal models, possibly through the inhibition of pro-inflammatory cytokines.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways related to inflammation and cancer progression.

- Receptor Modulation : It could interact with specific receptors on cell membranes, altering cellular responses to external stimuli.

- Oxidative Stress Reduction : The antioxidant properties associated with the thiophene structure may contribute to reducing oxidative stress in cells, thereby protecting against damage.

Study 1: Antimicrobial Efficacy

A study conducted on a series of thiophene derivatives, including this compound, demonstrated significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for various strains, showing promising results that warrant further investigation into its clinical applications.

Study 2: Anticancer Activity

In vitro studies evaluated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting effective potency comparable to established chemotherapeutics. Further analysis revealed apoptotic characteristics in treated cells, highlighting its potential as an anticancer agent.

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.